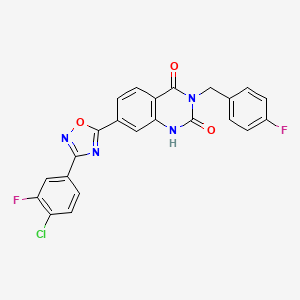

7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Description

7-(3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a fluorinated quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chloro-3-fluorophenyl group at position 3 and a 4-fluorobenzyl moiety at position 3 of the quinazoline core. Its synthesis likely follows multi-step protocols involving benzoylation and cyclization reactions, as seen in analogous quinazoline derivatives . The presence of fluorine and chlorine atoms suggests improved metabolic stability and binding affinity compared to non-halogenated analogs.

Properties

Molecular Formula |

C23H13ClF2N4O3 |

|---|---|

Molecular Weight |

466.8 g/mol |

IUPAC Name |

7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H13ClF2N4O3/c24-17-8-4-13(9-18(17)26)20-28-21(33-29-20)14-3-7-16-19(10-14)27-23(32)30(22(16)31)11-12-1-5-15(25)6-2-12/h1-10H,11H2,(H,27,32) |

InChI Key |

YEIDAEXHUJFEQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O)F |

Origin of Product |

United States |

Biological Activity

The compound 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention due to its potential biological activities. This complex organic molecule features a quinazoline core fused with an oxadiazole ring and halogenated phenyl groups. The unique combination of these structural elements suggests various pharmacological applications, particularly in oncology and antimicrobial therapies.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Quinazoline Core : A bicyclic structure known for its diverse biological activities.

- Oxadiazole Ring : Contributes to the compound's reactivity and biological interactions.

- Halogenated Phenyl Groups : The presence of chlorine and fluorine atoms may enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including:

- Hepatocellular Carcinoma (HePG-2)

- Breast Cancer (MCF-7)

- Prostate Cancer (PC3)

- Colorectal Carcinoma (HCT-116)

A study evaluating related compounds reported IC50 values for this class of compounds, where lower values indicate higher potency against cancer cells. For instance:

| Compound | HePG2 IC50 (µM) | MCF-7 IC50 (µM) | PC3 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|---|---|

| 7 | 39.41 ± 2.7 | 45.20 ± 2.9 | 53.10 ± 3.2 | 27.05 ± 2.2 |

| 9 | 29.74 ± 2.8 | 34.00 ± 3.0 | 41.00 ± 2.5 | 17.35 ± 1.9 |

These findings suggest that the compound exhibits moderate to high cytotoxicity against colorectal carcinoma with promising results against other cancer types as well .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored, particularly their activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, with notable activity against strains such as Staphylococcus aureus and Escherichia coli.

The following table summarizes the antimicrobial activity of related quinazoline derivatives:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Compound A | 11 | 80 |

| Compound B | 10 | 75 |

| Compound C | 12 | 70 |

These results indicate a moderate antibacterial effect, suggesting potential for development as antimicrobial agents .

The biological activity of This compound likely involves multiple mechanisms:

- Kinase Inhibition : Preliminary studies suggest that this compound may effectively bind to specific kinases involved in cell signaling pathways related to cancer progression.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : The interaction with bacterial DNA gyrase and topoisomerase IV may contribute to its antimicrobial properties.

Case Studies

Several studies have documented the synthesis and evaluation of quinazoline derivatives for their biological activities:

- Study on Anticancer Activity : A recent publication reported on a series of quinazoline derivatives demonstrating significant anti-proliferative effects against multiple cancer cell lines with varying IC50 values.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of quinazoline derivatives against various bacterial strains using agar diffusion methods, confirming moderate activity levels compared to standard antibiotics.

Scientific Research Applications

Research has indicated that 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione exhibits significant biological activities, particularly in antimicrobial and anticancer applications:

Antimicrobial Activity

Studies have reported that derivatives of quinazoline and oxadiazole exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:

- The compound shows promising activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- The introduction of electron-withdrawing groups (like chloro and fluoro) enhances the antibacterial properties .

Anticancer Properties

Quinazoline derivatives are known for their anticancer potential. Research indicates that compounds structurally similar to This compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Studies

Several case studies highlight the applications of this compound:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various quinazoline derivatives against multiple bacterial strains. The results indicated that compounds with similar structures to This compound showed enhanced activity due to their unique substituents .

- Anticancer Research : Another study focused on the synthesis and evaluation of quinazoline derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. The findings suggested that these compounds could be developed into effective antimicrobial agents while also exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Quinazoline Derivatives

*Estimated based on analogous compounds; exact data unavailable in provided evidence.

Electronic and Steric Effects

- Fluorine vs. Chlorine Substitution: The target compound’s 4-chloro-3-fluorophenyl group combines halogenated electron-withdrawing effects, likely enhancing electrophilic character compared to 4-chlorophenyl (as in ) or non-fluorinated analogs. This could improve binding to hydrophobic enzyme pockets .

- Oxadiazole Ring Functionalization : The thiophene-substituted oxadiazole in introduces aromatic sulfur, which may alter π-π stacking interactions compared to the target’s fluorophenyl-substituted oxadiazole.

Research Findings and Limitations

- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via benzoylation and cyclization, but the target’s 3-fluorophenyl group may require specialized fluorination reagents or protective group strategies.

- Data Gaps : Physical properties (e.g., solubility, melting point) and in vivo efficacy data for the target compound are absent in available literature, necessitating further experimental validation.

- Comparative Bioactivity : While highlights the role of fluorine in cytotoxicity, direct comparisons with the target compound are speculative without assay data.

Preparation Methods

Urea Fusion Method

A mixture of 2-amino-4-chlorobenzoic acid (11.6 mmol) and urea (46.6 mmol) is heated to 200°C for 1 hour. The reaction proceeds via cyclodehydration, forming 7-chloro-1H-quinazoline-2,4-dione in quantitative yield (100%). The crude product is triturated with water and filtered to isolate the pure compound.

Key Advantages :

Microwave-Assisted Catalyst-Free Synthesis

Isatoic anhydride reacts with primary amines and a carbonyl source under microwave irradiation without solvents or catalysts. For example, reacting isatoic anhydride with 4-chloroaniline and urea at 150°C for 20 minutes yields 7-chloroquinazoline-2,4-dione with 65% efficiency.

Key Advantages :

Functionalization at Position 3: Introduction of the 4-Fluorobenzyl Group

The N3 position of the quinazoline-2,4-dione core is alkylated with 4-fluorobenzyl chloride under basic conditions.

Alkylation Protocol

A suspension of 7-chloroquinazoline-2,4-dione (10 mmol) in acetonitrile is treated with 4-fluorobenzyl chloride (12 mmol) and diisopropylethylamine (DIEA, 28 mmol). The reaction is refluxed for 36 hours, yielding 3-(4-fluorobenzyl)-7-chloroquinazoline-2,4(1H,3H)-dione.

Reaction Conditions :

Purification : Column chromatography (EtOAc/hexanes, 10:90) removes unreacted starting material and byproducts.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is introduced via cyclization of an amidoxime intermediate with a carboxylic acid derivative.

Amidoxime Preparation

4-Chloro-3-fluorobenzonitrile (5 mmol) reacts with hydroxylamine hydrochloride (7.5 mmol) in ethanol/water (3:1) at 80°C for 6 hours, forming 4-chloro-3-fluorophenylamidoxime.

Yield : 92%.

Cyclization with Activated Carboxylic Acid

The amidoxime is treated with 3-(4-fluorobenzyl)-7-chloroquinazoline-2,4(1H,3H)-dione-5-carboxylic acid (prepared via hydrolysis of the nitrile group using KOH) in the presence of POCl3 (5 equiv) at 120°C for 12 hours. This forms the 1,2,4-oxadiazole ring via dehydration.

Reaction Conditions :

Key Challenges :

Optimization and Comparative Analysis

Yield Comparison Across Methods

Critical Parameters

-

Temperature Control : Excessive heat during urea fusion (>200°C) leads to decomposition.

-

Solvent Choice : Acetonitrile optimizes alkylation kinetics due to its polar aprotic nature.

-

Catalyst Efficiency : POCl3 outperforms other dehydrating agents (e.g., PCl5) in oxadiazole synthesis.

Analytical Characterization

Final product purity is confirmed via:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of quinazoline-dione derivatives typically involves cyclocondensation of precursors (e.g., anthranilic acid derivatives) with oxadiazole-containing intermediates. For example, coupling 4-chloro-3-fluorophenyl oxadiazole with fluorobenzyl-substituted quinazoline-dione precursors under reflux in aprotic solvents (e.g., DMF or THF) is a common approach. Optimization may include varying catalysts (e.g., Pd/C for cross-coupling) or reaction times . Design of Experiments (DoE) methodologies, as applied in flow-chemistry systems, can systematically optimize parameters like temperature, stoichiometry, and solvent polarity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of fluorinated aromatic protons (δ 7.1–8.3 ppm for fluorine-substituted benzene) and oxadiazole/quinazoline backbone protons.

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., using ESI-MS for [M+H]+ ion detection).

- X-ray crystallography : Resolve crystal structures of intermediates or analogs (e.g., similar triazole-oxadiazole hybrids) to validate stereochemistry .

Q. What in vitro models are appropriate for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. For example, quinazoline derivatives often target EGFR or PARP enzymes. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to quantify inhibition constants (Ki). Cell viability assays (MTT or CCK-8) in cancer cell lines (e.g., HeLa or MCF-7) can preliminarily assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical pharmacophores in this compound?

- Methodological Answer : Systematically modify substituents (e.g., replace 4-fluorobenzyl with other halogens or electron-withdrawing groups) and evaluate changes in bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases. Correlate experimental IC50 values with electronic (Hammett σ) or steric (Taft Es) parameters of substituents .

Q. What strategies resolve contradictions in reported enzyme inhibition data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration). Validate results using orthogonal methods:

- Compare fluorescence-based assays with radiometric assays (e.g., ³²P-ATP incorporation).

- Replicate experiments under standardized conditions (e.g., 1 mM ATP, pH 7.4) and use positive controls (e.g., staurosporine for kinase inhibition) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Address solubility limitations (common with fluorinated heterocycles) via prodrug strategies (e.g., esterification of quinazoline-dione carbonyl groups). Evaluate metabolic stability using liver microsome assays (human/rat) and adjust logP values (<5) via substituent modifications to enhance bioavailability .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

- Methodological Answer : Use xenograft mouse models (e.g., subcutaneous tumor implants) for anticancer activity. Monitor toxicity via histopathology (liver/kidney) and hematological parameters. For neuroinflammatory targets, consider LPS-induced inflammation models in rodents, with cytokine profiling (ELISA for TNF-α/IL-6) .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s binding affinity for EGFR vs. PARP?

- Methodological Answer : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Differences may arise from assay interference (e.g., compound fluorescence in FRET-based PARP assays) or off-target effects. Perform competitive binding assays with known inhibitors (e.g., gefitinib for EGFR) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.